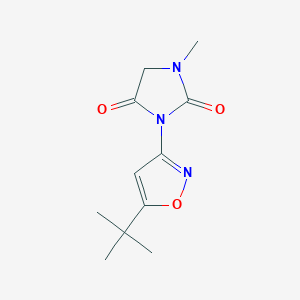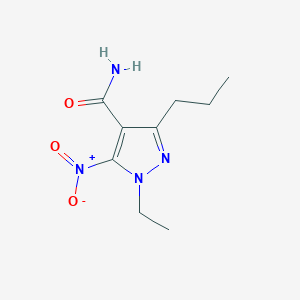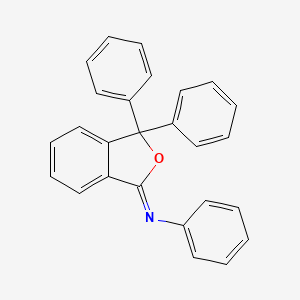![molecular formula C5H5N3OS B12893421 2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)
2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the cyclization of N-acetylated N-amine salts of aminothiazole-5-yl (N-methoxyimino)acetate. This reaction is carried out in the presence of polyphosphoric acid (PPA) to yield the desired compound . The reaction conditions require careful control of temperature and pH to ensure the successful formation of the thiazolo[3,2-b][1,2,4]triazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Applications De Recherche Scientifique
2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring, which imparts different chemical and biological properties.
Uniqueness
2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Propriétés
Formule moléculaire |
C5H5N3OS |
|---|---|
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C5H5N3OS/c1-3-6-5-8(7-3)4(9)2-10-5/h2H2,1H3 |
Clé InChI |
USNFBXQBLMXVRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)CSC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)

![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)

![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)

